molecular formula C16H18Cl2N2O B13992185 4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline CAS No. 92961-98-3

4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline

Cat. No.: B13992185
CAS No.: 92961-98-3
M. Wt: 325.2 g/mol
InChI Key: OQGBHXDFUZBWSS-UHFFFAOYSA-N
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Description

4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenoxy group and bis(2-chloroethyl)aniline moiety. Its chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminophenol with 2-chloroethylamine under controlled conditions to form the intermediate this compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs. The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired quality .

Mechanism of Action

The mechanism of action of 4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can trigger various cellular pathways, including those involved in cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 4-aminophenol
  • 2-chloroethylamine
  • N,N-bis(2-chloroethyl)aniline

Uniqueness

4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher efficacy in certain reactions and processes .

Properties

CAS No.

92961-98-3

Molecular Formula

C16H18Cl2N2O

Molecular Weight

325.2 g/mol

IUPAC Name

4-[4-[bis(2-chloroethyl)amino]phenoxy]aniline

InChI

InChI=1S/C16H18Cl2N2O/c17-9-11-20(12-10-18)14-3-7-16(8-4-14)21-15-5-1-13(19)2-6-15/h1-8H,9-12,19H2

InChI Key

OQGBHXDFUZBWSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

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